molecular formula C12H9NO B1281869 1-(Isocyanatomethyl)naphthalene CAS No. 61924-27-4

1-(Isocyanatomethyl)naphthalene

Cat. No.: B1281869
CAS No.: 61924-27-4
M. Wt: 183.21 g/mol
InChI Key: UTYQUKHNHPEPDA-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)naphthalene is an organic compound with the molecular formula C₁₂H₉NO. It is a derivative of naphthalene, where an isocyanatomethyl group is attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

1-(Isocyanatomethyl)naphthalene plays a crucial role in biochemical reactions by inhibiting the production of prostaglandins, which are involved in inflammation and pain . It interacts with enzymes such as phospholipase A2 (PLA2), preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . Additionally, this compound binds to formyl groups on proteins, further inhibiting prostaglandin formation . These interactions highlight the compound’s potential in managing inflammatory conditions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the production of alkali metal ions by interacting with phospholipase A2 (PLA2), which plays a role in cellular signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. The compound’s anti-inflammatory properties also contribute to its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By binding to formyl groups on proteins, it prevents the formation of prostaglandins, which are key mediators of inflammation . Additionally, the compound inhibits phospholipase A2 (PLA2), reducing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . These interactions at the molecular level contribute to the compound’s anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of prostaglandin production . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of understanding its temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostaglandin production and reduces inflammation . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the optimal therapeutic range and minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including the inhibition of phospholipase A2 (PLA2) and the subsequent reduction in prostaglandin production . The compound’s interaction with enzymes and cofactors in these pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic use and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence its interactions with biomolecules and its overall effectiveness in inhibiting prostaglandin production

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with chloromethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanatomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(Isocyanatomethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 1-Naphthylmethyl isocyanate
  • 1-Naphthalenemethylisocyanate
  • 2-(1-Naphthyl)acetonitrile

Comparison: 1-(Isocyanatomethyl)naphthalene is unique due to its specific isocyanatomethyl group attached to the naphthalene ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, while 1-naphthylmethyl isocyanate shares a similar isocyanate group, the position and attachment to the naphthalene ring differ, leading to variations in chemical behavior and applications .

Properties

IUPAC Name

1-(isocyanatomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYQUKHNHPEPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532485
Record name 1-(Isocyanatomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61924-27-4
Record name 1-(Isocyanatomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phosgene (20% in toluene, 5 ml) was diluted with toluene (10 ml). A mixture of 1-naphthalenemethylamine (500 μl, 3.41 mmol), triethylamine (0.95 ml, 6.82 mmol) in toluene (5 ml) was added dropwise. The reaction mixture was heated at reflux overnight. The mixture was cooled to room temperature, and the solvent was removed. The residue was stirred with ether (50 ml) for 10 minutes and filtered. The filtrate was concentrated to give the crude product which was purified by flash chromatography (silica gel, methylene chloride) to give the desired product (518 mg) as a colorless oil. IR 2260 cm−1.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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